![molecular formula C24H21F3N4OS B2482713 (2-フェニルチアゾール-4-イル)(4-((2-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾール-1-イル)メチル)ピペリジン-1-イル)メタノン CAS No. 1208478-31-2](/img/structure/B2482713.png)
(2-フェニルチアゾール-4-イル)(4-((2-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾール-1-イル)メチル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21F3N4OS and its molecular weight is 470.51. The purity is usually 95%.
BenchChem offers high-quality (2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!ここでは、化合物「(2-フェニルチアゾール-4-イル)(4-((2-(トリフルオロメチル)-1H-ベンゾ[d]イミダゾール-1-イル)メチル)ピペリジン-1-イル)メタノン」としても知られる「1-{[1-(2-フェニル-1,3-チアゾール-4-カルボニル)ピペリジン-4-イル]メチル}-2-(トリフルオロメチル)-1H-1,3-ベンゾジアゾール」の科学研究における応用について包括的な分析を行います。
抗菌活性
この化合物は、抗菌剤として大きな可能性を示しています。さまざまな細菌株や真菌株の増殖を阻害する能力について評価されています。 チアゾール部分とベンゾイミダゾール部分は、幅広い病原体に対する有効性に貢献します 。これは、新しい抗生物質や抗真菌薬の開発のための有望な候補となります。
抗寄生虫薬の応用
研究によると、この化合物の誘導体はトリパノソーマ殺傷活性を示し、アフリカ睡眠病の原因となるトリパノソーマブルセイに効果的であることが示されています 。この化合物の構造により、寄生虫内の特定の生物学的標的に作用することができ、顧みられない熱帯病の治療に役立つ可能性があります。
有機半導体
この化合物のユニークな構造により、有機半導体として使用することができます。有機半導体は、柔軟性、軽量、加工の容易さなどの利点があります。 この化合物は、有機発光ダイオード(OLED)、太陽電池、その他の電子デバイスの開発に利用できます 。安定性と電気的特性は、これらの用途において重要な要素です。
光学特性
この化合物は、有意な吸収と発光特性を含む興味深い光学特性を示します。これらの特性は、光学センサーやデバイスの開発に役立ちます。 この化合物は、特定の波長で光を吸収および発光する能力により、フォトニクスやオプトエレクトロニクスの用途に適しています .
創薬
その複雑な構造と生物活性により、この化合物は創薬のための貴重な足場です。薬理学的特性を高めるために改変することができ、新しい治療薬を作成するための汎用性の高い出発点となります。 潜在的な用途には、癌や感染症などのさまざまな病気の治療が含まれます .
化学プローブ
この化合物は、生物学的プロセスを研究するための化学プローブとして使用できます。特定のタンパク質や酵素と相互作用する能力は、生化学研究において役立つツールとなります。 研究者は、この化合物を標識したり改変したりすることで、生物学的システム内での相互作用を追跡することができ、細胞のメカニズムや経路に関する洞察を提供します .
非線形光学材料
この化合物の構造により、高度な光学技術の用途に不可欠な非線形光学特性を示すことができます。 非線形光学材料は、高速通信システム、レーザー技術、光コンピューティングの開発に使用されます 。光強度に応じて屈折率が変化する能力は、これらの分野で特に価値があります。
光線力学療法
この化合物の光物理的特性により、光線力学療法(PDT)の候補となります。PDTは、光活性化された化合物を使用して癌細胞を殺す治療法です。 この化合物は、癌組織に蓄積するように設計することができ、光で活性化されると、標的細胞を破壊する活性酸素種を生成します 。この用途は、癌治療における可能性を強調しています。
これらの多様な用途は、さまざまな科学研究分野におけるこの化合物の汎用性と重要性を示しています。各用途は、化合物の化学構造と特性の異なる側面を活用しており、研究の価値ある対象となっています。
作用機序
Target of Action
It is known that thiazole derivatives have been found to act on a wide range of biological targets . Similarly, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole and indole derivatives, it is likely that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole and indole derivatives are known to exhibit a wide range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4OS/c25-24(26,27)23-29-18-8-4-5-9-20(18)31(23)14-16-10-12-30(13-11-16)22(32)19-15-33-21(28-19)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLVEJNAQTBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)
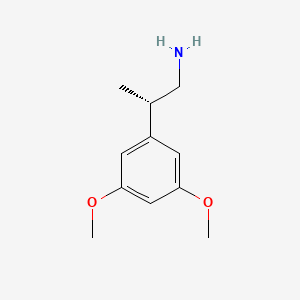
![N-(4-chlorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2482633.png)
![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)
![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2482637.png)
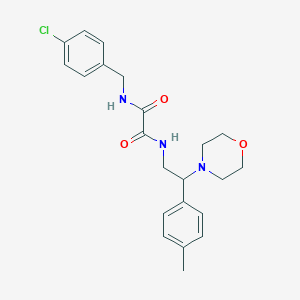
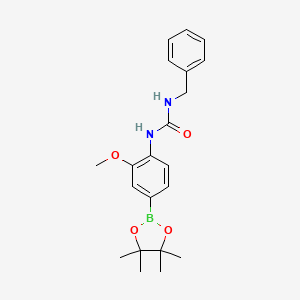
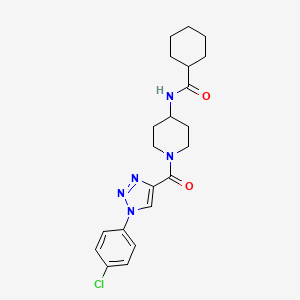
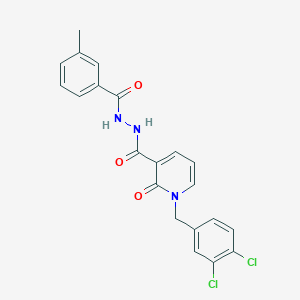
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)
![6-imino-N-(2-methoxyethyl)-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2482652.png)
